molecular formula C12H21ClN2O B5381167 N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B5381167
M. Wt: 244.76 g/mol
InChI Key: LTBIAWQPTOVGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Secondary amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride can be compared with other similar compounds, such as:

    N-[(3-Methoxyphenyl)methyl]adenosine:

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3;/h4-6,9,13H,7-8,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBIAWQPTOVGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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